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Compound Profile and Mechanism of Action

Telatinib (BAY 57-9352) is an orally available, small-molecule tyrosine kinase inhibitor with potent activity

against key receptors involved in angiogenesis [1] [2]. Its primary targets include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR): IC50 = 6 nM

Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3/FLT4): IC50 = 4 nM
Platelet-Derived Growth Factor Receptor β (PDGFR-β): IC50 = 15 nM

c-Kit: IC50 = 1 nM [3]

The anti-angiogenic effect of Telatinib occurs through inhibition of VEGF-mediated signaling pathways,

ultimately leading to reduced endothelial cell proliferation, migration, and survival, which suppresses new

blood vessel formation critical for tumor growth and metastatic spread [2] [3].

Dosing Recommendations Across Experimental and
Clinical Settings

Table 1: Optimal Telatinib Dosing Across Experimental and Clinical Contexts
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Context Recommended Dose Key Supporting Evidence

Phase II Clinical
Trials

900 mg twice daily
(continuous dosing)

Based on pharmacokinetic/pharmacodynamic data from
phase I trials; showed biomarker plateau and acceptable

safety profile [1] [2].

Pre-clinical In
Vivo (Zebrafish
Model)

0.031 µM Significantly reduced intersegmental vessel number (by

33.8%) and length (by 23.3%) in transgenic Fli-1:EGFP
zebrafish embryos [4].

Maximum
Tolerated Dose
(Clinical)

Not formally reached
up to 1500 mg twice

daily

Phase I trial demonstrated safety and tolerability across
wide dose range (20 mg once daily to 1500 mg twice

daily) [1] [5].

Table 2: Clinical Pharmacokinetic Profile of Telatinib (900 mg BID)

Parameter Value Notes

Time to Peak Concentration
(t~max~)

< 3 hours Rapidly absorbed after oral administration

[1].

Half-life (t~1/2~) ~5.5 hours Supports twice-daily dosing regimen [1].

Exposure Near dose-
proportional

Substantial interpatient variability
observed [1] [6].

Food Effect No significant
interaction

Can be administered without regard to
meals [2].

Key Experimental Protocols for Angiogenesis
Assessment

Zebrafish Embryo Angiogenesis Model
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The transgenic Fli-1:EGFP zebrafish model provides a robust system for visualizing and quantifying the

effects of Telatinib on vascular development [4].

Protocol:

Embryo Collection: Collect transgenic Fli-1:EGFP zebrafish embryos at 2 hours post-fertilization
(hpf).

Compound Treatment::
Prepare Telatinib stock solution in DMSO and dilute in system water to final concentration

(e.g., 0.031 µM).
Maintain final DMSO concentration at ≤0.1% v/v in all treatment groups.

Include 0.1% DMSO solution as vehicle control.
Exposure Conditions::

Place 30 embryos per well in 6-well plates with 3 mL treatment medium.
Incubate at 28°C for 48 hours.

Vascular Phenotype Analysis::
Anesthetize larvae and image using fluorescence microscopy (e.g., Nikon AZ100 microscope).

Quantify number and length of complete intersegmental vessels (ISVs) in the trunk region.
Molecular Analysis::

Extract total RNA from pools of embryos.
Perform real-time quantitative PCR to analyze expression of angiogenesis-related genes (kdrl,

flt1, vegfaa, akt2, pik3r1).

Biomarker Monitoring in Clinical Studies

Pharmacodynamic biomarkers provide critical evidence of Telatinib's biological activity in clinical settings

[1] [2] [5].

Protocol for Soluble VEGFR-2 (sVEGFR-2) Monitoring:

Sample Collection::
Collect blood samples in EDTA-containing tubes at baseline, pre-dose, and 8 hours post-dose

on days 1 and 14 of treatment cycles.
Centrifuge at 4°C within 30 minutes of collection; store plasma at -80°C.

sVEGFR-2 Quantification::
Use quantitative enzyme-linked immunosorbent assay (ELISA) methods.

Expect dose-dependent decrease in sVEGFR-2 levels with Telatinib treatment, plateauing at
900 mg twice daily.
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Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Blood Flow:

Image Acquisition::
Perform baseline MRI before treatment initiation.

Acquire repeated scans at predetermined intervals during treatment.
Parameter Analysis::

Quantify transfer constant (K~trans~) and initial area under the gadolinium concentration-time
curve at 60 seconds (IAUC~60~).

Anticipate decreased tumor blood flow parameters with effective VEGFR-2 inhibition.

Signaling Pathways and Experimental Workflows
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Diagram 1: Telatinib mechanism of action in angiogenesis signaling. Telatinib inhibits VEGFR2 activation,

while research compound SC79 activates AKT downstream.
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Diagram 2: Integrated experimental workflows for Telatinib development and angiogenesis assessment.

Safety and Tolerability Profile

In phase I clinical trials, Telatinib was generally well-tolerated [1] [2]:

Most Frequent Drug-Related Adverse Events: hypertension (20.8%, grade 3: 11.3%), nausea

(26.4%, generally low grade)
Dose-Limiting Toxicities: poorly controlled hypertension (600 mg BID cohort); grade 2 weight loss,

anorexia, and fatigue (1500 mg BID cohort)
Management: Hypertension was generally manageable with standard antihypertensive medications

and was not considered a DLT if responsive to treatment.

Conclusion and Research Applications
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Telatinib represents a potent anti-angiogenic agent with well-defined dosing across pre-clinical and clinical

contexts. The recommended phase II dose of 900 mg twice daily provides optimal target engagement while

maintaining acceptable tolerability. In laboratory models, significantly lower concentrations (0.031 µM)

effectively inhibit angiogenesis, demonstrating the compound's potency.

Researchers should consider integrating multiple assessment methods, including zebrafish vascular

phenotyping, biomarker monitoring (sVEGFR-2), and functional imaging (DCE-MRI) to comprehensively

evaluate Telatinib's anti-angiogenic effects. The well-characterized safety profile and established dosing

recommendations support its continued investigation in angiogenesis-dependent conditions.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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